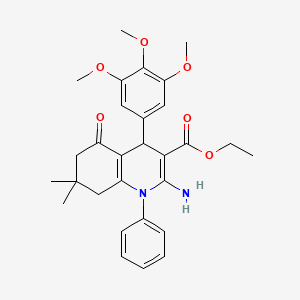

Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with multiple functional groups. The molecule includes:

- 7,7-Dimethyl groups: Contribute to steric effects, influencing ring puckering and conformational stability .

- Ethyl ester at position 3: Modifies lipophilicity and metabolic stability.

Crystallographic studies of analogous compounds (e.g., ) reveal triclinic or monoclinic systems, with hydrogen-bonding networks driven by substituents like amino or hydroxyl groups .

Properties

Molecular Formula |

C29H34N2O6 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |

InChI |

InChI=1S/C29H34N2O6/c1-7-37-28(33)25-23(17-13-21(34-4)26(36-6)22(14-17)35-5)24-19(15-29(2,3)16-20(24)32)31(27(25)30)18-11-9-8-10-12-18/h8-14,23H,7,15-16,30H2,1-6H3 |

InChI Key |

SPYRRBQAQPBZRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)(C)C)C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hexahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Physicochemical Properties

- Lipophilicity : The 3,4,5-trimethoxyphenyl group increases hydrophilicity relative to phenyl () but reduces it compared to bromo/hydroxyl-substituted derivatives ().

- Solubility : Methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl) but less than hydroxyl-containing analogs .

Pharmacological Implications

- 3,4,5-Trimethoxyphenyl : Common in antitubulin agents (e.g., combretastatins). The target compound’s trimethoxyphenyl group may enhance microtubule disruption compared to phenyl or bromophenyl analogs .

- 2-Amino vs. 2-Methyl: Amino groups can improve target binding via H-bond interactions, as seen in kinase inhibitors, whereas methyl groups may reduce off-target interactions .

Biological Activity

Ethyl 2-amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a hexahydroquinoline core with various substituents that enhance its biological properties. The presence of the 3,4,5-trimethoxyphenyl group is particularly noteworthy as it contributes to the compound's potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1,1-dimethyl-3,5-cyclohexanedione with specific aldehydes and malononitrile in the presence of a catalyst such as DMAP in ethanol. The reaction conditions include refluxing for several hours followed by purification steps such as washing and drying under vacuum .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro studies demonstrated that derivatives similar to ethyl 2-amino compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is primarily attributed to the disruption of microtubule dynamics through binding to the colchicine site on tubulin .

- Case Studies : In one study, compounds with similar structures showed IC50 values ranging from low micromolar to single-digit nanomolar against multidrug-resistant cell lines. This suggests that modifications in the substituents can enhance activity against resistant strains .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound 3e | A549 | 1.7 | Tubulin binding |

| Compound 3e | MCF-7 | 38 | Induces apoptosis |

| Compound 3e | HT-29 | 10 | Disrupts microtubule dynamics |

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on normal human cells. Notably:

- Cytotoxicity : In peripheral blood lymphocytes (PBL), the most active derivatives displayed moderate cytotoxicity with GI50 values indicating preferential action on proliferating cells rather than resting lymphocytes .

Other Biological Activities

Beyond anticancer properties, the compound exhibits a range of other biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.